molecular formula C17H20ClN3O3 B2675421 N-(4-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 785706-83-4

N-(4-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2675421
CAS No.: 785706-83-4
M. Wt: 349.82
InChI Key: CFRZUIIKYFNHBF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a spirodiazaspirodecane derivative characterized by a 4-chlorophenyl acetamide group and an 8-methyl-substituted diazaspiro core. The structural uniqueness of the spiro framework and substituent diversity make it a subject of comparative analysis with analogs to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-11-6-8-17(9-7-11)15(23)21(16(24)20-17)10-14(22)19-13-4-2-12(18)3-5-13/h2-5,11H,6-10H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRZUIIKYFNHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenylamine.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

Antidiabetic Properties

Research indicates that compounds similar to N-(4-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide may exhibit antidiabetic properties. Specifically, imidazolidine derivatives have been identified as aldose reductase inhibitors, which are beneficial in managing diabetes-related complications such as cataract formation. The combination of sulfonylurea and imidazolidine scaffolds in one molecule could enhance therapeutic efficacy against diabetes and its complications .

Anticonvulsant Activity

This compound has shown promise in anticonvulsant applications. Studies involving derivatives of similar structures have demonstrated significant anticonvulsant activity in animal models, exceeding that of traditional drugs like phenobarbital . The mechanism involves modulation of sodium channels, which is crucial for neuronal excitability control.

Antimicrobial Effects

There is emerging evidence that compounds with diazaspiro structures possess antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential enzymatic pathways, making them candidates for further development as antimicrobial agents .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes to achieve the desired spirocyclic structure . Understanding the synthetic routes is vital for optimizing yield and purity for further biological testing.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to identify the influence of various substituents on the biological activity of related compounds. For instance, modifications at the 4-position of the phenyl ring have been shown to significantly affect the compound's potency against target enzymes or receptors . These insights are crucial for guiding future modifications to enhance efficacy and reduce side effects.

Case Study: Antidiabetic Activity

A study evaluated a series of N-arylsulfonylimidazolidine derivatives for their antidiabetic potential. The results indicated that specific structural modifications led to enhanced inhibition of aldose reductase activity, suggesting a promising avenue for the development of novel antidiabetic agents based on the diazaspiro framework .

Case Study: Anticonvulsant Efficacy

In another investigation, a range of N-substituted acetamides were tested in maximal electroshock seizure models. The findings revealed several compounds with protective indices comparable to established anticonvulsants, indicating that structural features like electron-withdrawing groups at specific positions could enhance activity .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs differ in substituents on the phenyl ring and diazaspiro core, influencing physicochemical and biological properties:

Compound Name Substituents (R-group) Molecular Weight (g/mol) Key Features
N-(4-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 4-chlorophenyl ~360–380 (estimated) Chlorine enhances electronegativity and potential halogen bonding .
N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 4-methylcyclohexyl 335.44 Cyclohexyl group increases lipophilicity, impacting membrane permeability .
N-(4-bromo-2-fluorophenyl)-2-(8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide 4-bromo-2-fluorophenyl Not reported Bromine and fluorine introduce steric bulk and electronic effects .
N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide 2-ethylphenyl 343.40 Ethyl group may enhance hydrophobic interactions in binding pockets .
N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide Benzyl Not reported Benzyl substitution likely improves CNS penetration due to lipophilicity .

Key Observations :

  • Halogenated Phenyl Groups: Chloro (Cl), bromo (Br), and fluoro (F) substituents modulate electronic effects and intermolecular interactions. For instance, the 4-chlorophenyl group in the target compound may engage in halogen bonding, enhancing target affinity compared to non-halogenated analogs .

Physicochemical Properties

  • Melting Points: Analogs with halogen substituents (e.g., compound 35 in , °C) exhibit higher melting points than non-halogenated derivatives, suggesting stronger crystal lattice interactions via halogen bonds .
  • Hydrogen Bonding : Sulfonamide derivatives (e.g., compound 21 in ) show enhanced hydrogen bonding capacity due to S=O and N–H groups, which may improve solubility and enzyme inhibition .

Biological Activity

N-(4-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure with a chlorophenyl group and a diazaspirodecane moiety. Its molecular formula is C15H17ClN2O2C_{15}H_{17}ClN_2O_2 with a molecular weight of approximately 292.76 g/mol. The presence of the chlorophenyl group is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways. For instance, studies indicate that it may inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.
  • Receptor Binding : The compound interacts with specific receptors in the body, modulating their activity and influencing physiological responses.
  • Cellular Signaling Pathways : It may affect cellular signaling pathways, leading to alterations in cell proliferation and apoptosis.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties, showing promise in inhibiting tumor growth through various pathways .
  • Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which may be beneficial in treating inflammatory diseases .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyFindingsMethodology
Demonstrated enzyme inhibition activityIn vitro assays
Moderate antibacterial activity against specific strainsAntimicrobial susceptibility testing
Potential anticancer effects observed in cell linesCell viability assays
Anti-inflammatory properties notedIn vivo models
Interaction with BSA indicating pharmacological relevanceBinding studies

Case Studies

Case Study 1: Antimicrobial Activity
In a study conducted by Aziz-ur-Rehman et al., the synthesized derivatives of compounds similar to this compound were tested against various bacterial strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential use in treating bacterial infections .

Case Study 2: Anticancer Potential
Research published by Kumar et al. explored the anticancer effects of similar compounds on different cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis in treated cells, indicating that these compounds could be developed into therapeutic agents for cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide?

  • Methodology : A multi-step synthesis involving coupling reactions is typical. For example, a dichlorophenylacetamide derivative was synthesized by reacting 3,4-dichlorophenylacetic acid with 4-aminoantipyrine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane, followed by triethylamine-mediated activation . Purification via column chromatography or recrystallization (e.g., from methylene chloride) ensures high purity. Monitoring reaction progress using TLC or HPLC is critical to optimize yield.

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and detect stereochemical features.
  • X-ray crystallography : Resolve spirocyclic conformation and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions observed in related diazaspiro compounds) .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns.
  • IR spectroscopy : Identify carbonyl (C=O) and amide (N–H) stretches (~1650–1750 cm1^{-1}) .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodology : Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in aqueous buffers. Sonication or mild heating (≤40°C) aids solubility. For hydrophobic spirocyclic cores, consider derivatization with hydrophilic groups (e.g., sulfonate or PEG chains) while retaining bioactivity .

Advanced Research Questions

Q. How do conformational variations in the diazaspiro[4.5]decane core impact biological activity?

  • Methodology : Perform comparative X-ray analyses of analogs to measure dihedral angles between the spirocyclic ring and substituents. For example, in a dichlorophenylacetamide derivative, dihedral angles of 54.8°–77.5° between aromatic and spiro rings were linked to steric repulsion and hydrogen-bonding dimerization . Pair crystallographic data with molecular dynamics simulations to predict conformational flexibility and docking affinity with target proteins (e.g., enzymes or receptors) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • DSC/TGA : Differentiate polymorphic forms or hydrate states affecting melting points and thermal stability.
  • 2D NMR (e.g., NOESY) : Confirm spatial proximity of protons in crowded regions (e.g., spiro-junction or chlorophenyl groups).
  • DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate assignments .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

  • Methodology :

  • Analog synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electronic effects.
  • Biological assays : Test derivatives against isoform-specific targets (e.g., kinase or protease panels) to identify selectivity drivers.
  • Co-crystallization : Resolve ligand-target complexes (e.g., using cryo-EM or X-ray) to map binding interactions, as demonstrated in related benzoxazole sulfonamides .

Q. What computational tools are effective for reaction pathway optimization?

  • Methodology :

  • Quantum chemical calculations : Use Gaussian or ORCA to model transition states and energy barriers for key steps (e.g., spirocyclization).
  • Machine learning : Train models on PubChem reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for yield improvement .
  • Retrosynthetic analysis : Leverage tools like ASKCOS or Synthia to deconstruct the molecule into commercially available building blocks .

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